molecular formula C11H8ClNO2 B092837 Cyproximide CAS No. 15518-76-0

Cyproximide

Cat. No. B092837
CAS RN: 15518-76-0
M. Wt: 221.64 g/mol
InChI Key: YYGANUVABKDFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyproximide is a chemical compound that belongs to the class of sulfonylureas. It is a potent inhibitor of ATP-sensitive potassium channels, which are involved in the regulation of insulin secretion in pancreatic β-cells. Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.

Mechanism Of Action

Cyproximide exerts its pharmacological effects by inhibiting ATP-sensitive potassium channels in pancreatic β-cells. This inhibition leads to depolarization of the cell membrane, which triggers calcium influx and subsequent insulin secretion. Cyproximide also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical And Physiological Effects

Cyproximide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases the secretion of insulin and glucagon-like peptide-1 (GLP-1), which are involved in the regulation of glucose homeostasis. Cyproximide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using cyproximide in lab experiments is its potency and specificity as an inhibitor of ATP-sensitive potassium channels. This allows for precise control of insulin secretion in pancreatic β-cells. However, one limitation of using cyproximide is its potential toxicity at high concentrations, which can affect cell viability and lead to nonspecific effects.

Future Directions

There are several future directions for research on cyproximide. One area of interest is its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Another area of interest is its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to elucidate the molecular mechanisms underlying the pharmacological effects of cyproximide and to develop more potent and selective inhibitors of ATP-sensitive potassium channels.

Synthesis Methods

Cyproximide can be synthesized by the reaction of 3-(4-methylphenyl)sulfonylurea with 3-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as sodium hydroxide. The reaction yields cyproximide as a white crystalline powder with a melting point of 180-182°C.

Scientific Research Applications

Cyproximide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Cyproximide has also been studied for its potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

CAS RN

15518-76-0

Product Name

Cyproximide

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C11H8ClNO2/c12-7-3-1-6(2-4-7)11-5-8(11)9(14)13-10(11)15/h1-4,8H,5H2,(H,13,14,15)

InChI Key

YYGANUVABKDFDW-UHFFFAOYSA-N

Isomeric SMILES

C1[C@H]2[C@@]1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1C2C1(C(=O)NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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